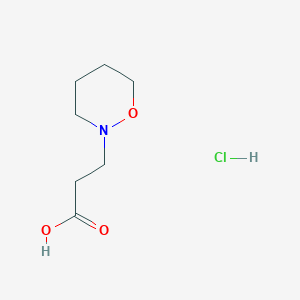

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Description

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride (CAS: 1185298-71-8) is a heterocyclic carboxylic acid derivative featuring a six-membered 1,2-oxazinan ring fused to a propanoic acid backbone. Its molecular weight is 187.20 g/mol, and it is classified as a hydrochloride salt, indicating enhanced solubility in polar solvents compared to its free base form . The compound is listed by CymitQuimica as discontinued, limiting current commercial availability .

Structurally, the 1,2-oxazinan moiety introduces a nitrogen-oxygen heterocycle, which may confer unique reactivity and biological activity. However, direct pharmacological or biochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.

Properties

IUPAC Name |

3-(oxazinan-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMERARDWQYIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols with Carboxylic Acids

A common approach involves reacting an amino alcohol with a suitable carboxylic acid or ester under reflux conditions in the presence of an acid catalyst. The process typically includes:

- Mixing the amino alcohol and carboxylic acid in a high boiling, non-protic solvent such as toluene.

- Adding an acid catalyst like p-toluenesulfonic acid to promote cyclization.

- Heating the mixture under reflux for several hours (1-3 h) to facilitate ring closure.

- Isolating the product by cooling, filtration, and solvent removal.

- Converting the free acid to its hydrochloride salt by treatment with HCl in an appropriate solvent.

This method yields 3-(1,2-Oxazinan-2-yl)propanoic acid, which can be purified and then converted to the hydrochloride salt.

One-Pot Synthesis via Michael Addition and Cyclization

Although specific literature on 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is limited, analogous methods from related oxazinan derivatives suggest a one-pot synthesis approach:

- Initial reaction of cycloalkanones (e.g., cyclopentanone) with morpholine to form intermediates.

- Slow addition of acrylate esters under controlled temperature to induce Michael addition.

- Thermal reaction to form propionic esters containing the oxazinan ring.

- Hydrolysis of esters under alkaline conditions to yield the free acid.

- Acidification to form the hydrochloride salt.

This method has been shown to simplify the synthesis, improve yields (≥90%), and facilitate industrial scalability in related compounds.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Cyclization | Reflux in toluene, 1-3 h, with acid catalyst | p-Toluenesulfonic acid preferred |

| Michael addition (if applicable) | 75-95 °C, slow acrylate addition over 3-5 h | Controlled temperature critical for selectivity |

| Hydrolysis | Alkaline medium (NaOH or KOH), 50-80 °C, 1-3 h | Methyl alcohol as co-solvent preferred |

| Acidification to HCl salt | pH adjustment to 3-5 using HCl | Extraction with methylene chloride or ethyl acetate |

The molar ratios and solvent volumes are optimized to balance reactivity and yield. For example, in related syntheses, molar ratios of reactants such as cyclopentanone:morpholine:p-toluenesulfonic acid:acrylate are around 1:1.2:0.1:1.5.

Purification and Characterization

After synthesis, the crude product undergoes:

- Filtration and solvent evaporation under reduced pressure.

- Recrystallization or distillation to purify the ester intermediate.

- Hydrolysis and acidification steps yield the free acid and hydrochloride salt.

- Characterization by NMR, IR, and mass spectrometry confirms structure and purity.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The cyclization approach is widely used due to the availability of starting materials and mild conditions.

- One-pot methods involving Michael addition and hydrolysis have demonstrated improved yields and simplified processing, making them attractive for industrial production.

- The hydrochloride salt form enhances compound stability and handling in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazinan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazinan ring to other nitrogen-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinan-2-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

3-(1,2-Oxazinan-2-yl)propanoic acid serves as a crucial building block in the synthesis of complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride for producing alcohols or amines.

- Substitution Reactions : Facilitating the replacement of functional groups under specific conditions.

Biology

Research indicates that this compound may possess significant biological activity:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Antiviral Activity : Potential applications in treating viral infections.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neural tissues from damage.

Medicine

The therapeutic potential of 3-(1,2-Oxazinan-2-yl)propanoic acid includes:

- Anti-inflammatory Effects : Explored for its ability to reduce inflammation.

- Analgesic Properties : Investigated for pain relief applications.

The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Industrial Applications

This compound is also utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various industrial applications, including drug formulation where solubility and stability are critical.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of oxazine derivatives, 3-(1,2-Oxazinan-2-yl)propanoic acid demonstrated significant inhibition against certain bacterial strains. The results indicated a dose-dependent response, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focusing on anti-inflammatory properties showed that derivatives of this compound reduced cytokine production in vitro. These findings support further exploration into its use as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Chlorinated 3-Phenylpropanoic Acid Derivatives (Compounds 1–3, )

- Structure: Chlorinated phenyl groups at positions 3,4,5 (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid).

- Key Difference : The oxazinan ring in the target compound replaces the aromatic chlorinated phenyl group, likely altering lipophilicity and microbial target specificity.

3-(2-Oxo-2H-Pyran-6-yl)propanoic Acid (Compound 5, )

- Structure: A pyran-derived propanoic acid with a ketone group.

- Biological Activity : Moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL) but weak activity against C. albicans .

Ronacaleret Hydrochloride ()

- Structure: A benzenepropanoic acid derivative with fluorine substitutions and a complex indenyl-alkylamine side chain.

- Biological Activity : Developed for osteoporosis treatment, targeting calcium-sensing receptors .

- Key Difference : The target compound’s simpler oxazinan group contrasts with Ronacaleret’s multifunctional substituents, which enable receptor specificity.

3-(Methylthio)propanoic Acid Esters ()

- Structure: Thioether-linked methyl/ethyl esters (e.g., 3-(methylthio)propanoic acid methyl ester).

- Function: Volatile aroma compounds in pineapples, with concentrations up to 622 µg/kg in Tainong No. 4 .

- Key Difference: The thioether and ester groups distinguish these from the hydrochloride salt, which is non-volatile and ionized.

Comparative Data Table

Notes and Limitations

Data Gaps: Direct biological or pharmacological data for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride are absent in the evidence. Comparisons rely on structural analogs.

Conflicting Physical State : Discrepancies between (solid) and (liquid) suggest variability in synthesis or characterization methods.

Commercial Availability : The compound is listed as discontinued, limiting experimental validation .

Biological Activity

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a compound characterized by its unique oxazinan ring structure, which contributes to its distinctive chemical properties. Despite limited documentation on its specific biological activities, compounds with similar structures often exhibit significant pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from various research studies and providing a comprehensive overview of its potential applications.

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.65 g/mol

- Structure : Contains an oxazinan ring and a carboxylic acid group, which are crucial for its reactivity and potential biological interactions.

Biological Activities

Although direct studies on the biological activity of this compound are sparse, related compounds suggest several potential activities:

- Neuropharmacology : The oxazinan structure may influence interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Antimicrobial Properties : Similar compounds have shown antimicrobial and antiviral effects, indicating that this compound may also possess these properties.

- Anti-inflammatory Effects : There is potential for anti-inflammatory applications based on the structural characteristics shared with other bioactive compounds .

The mechanism of action for this compound likely involves:

- Binding to specific enzymes or receptors.

- Modulating their activity through structural interactions facilitated by the oxazinan ring and carboxylic acid moiety.

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound. Below is a summary table illustrating these comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1,3-Oxazinan-3-yl)butanoic acid | Different oxazinan variant | Potentially different pharmacological profiles |

| 2-(1,2-Oxazolidin-2-yl)acetic acid | Features a five-membered ring | Different reactivity due to ring strain |

| 3-(pyrrolidin-2-yl)propanoic acid | Contains a pyrrolidine instead of oxazinan | Varying interactions due to nitrogen heteroatoms |

This table emphasizes that while structural similarities exist, variations in ring size and functional groups can lead to distinct chemical behaviors and biological activities.

Applications in Research

This compound is primarily utilized in research settings:

- Biochemical Pathways : Its unique structure allows researchers to investigate various biochemical pathways and mechanisms.

- Drug Synthesis : It serves as a building block in the synthesis of more complex molecules.

Q & A

Q. What are the optimal synthetic routes for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, and how can purity be maximized?

Methodological Answer:

- Begin with a nucleophilic ring-opening reaction of oxazinan derivatives with propanoic acid precursors under anhydrous conditions.

- Purify intermediates via recrystallization using ethanol/water mixtures. Finalize synthesis by hydrochlorination with HCl gas in diethyl ether.

- Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using H/C NMR (DMSO-d6, 400 MHz) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Analyze H NMR for oxazinan ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (broad peak at δ ~12 ppm). Use DEPT-135 to confirm CH/CH groups.

- Mass Spectrometry : Employ ESI-MS in positive ion mode to detect [M+H] and isotopic patterns consistent with Cl.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer:

- Prepare stock solutions in DMSO (≤1% v/v final concentration) due to the hydrochloride salt’s hygroscopic nature.

- For aqueous buffers (e.g., PBS), pre-sonicate at 40°C for 15 minutes. Confirm stability via UV-Vis spectrophotometry (λ = 230–300 nm) over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate transition states and activation energies for oxazinan ring-opening reactions.

- Simulate solvent effects (e.g., DMSO, water) using the SMD continuum model. Validate predictions with kinetic experiments (e.g., monitoring by F NMR if fluorinated analogs are used) .

Q. What strategies resolve contradictions in reported bioactivity data across pharmacological studies?

Methodological Answer:

- Conduct meta-analysis of published IC values, stratifying by assay conditions (e.g., cell lines, incubation time).

- Validate key findings via orthogonal assays: Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/WST-1). Use siRNA knockdown to confirm target specificity .

Q. How can isotopic labeling elucidate the compound’s metabolic fate in biological systems?

Methodological Answer:

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

- Implement design of experiments (DoE) with factors like temperature (50–80°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs).

- Use response surface methodology (RSM) to optimize parameters. Validate reproducibility via triplicate syntheses under optimized conditions .

Data Analysis & Mechanistic Studies

Q. How do researchers analyze conflicting crystallography data for this compound’s salt forms?

Methodological Answer:

Q. What advanced kinetic studies clarify degradation pathways under physiological conditions?

Methodological Answer:

Q. How can machine learning improve SAR (structure-activity relationship) predictions for derivatives?

Methodological Answer:

- Train random forest models on datasets of IC values and molecular descriptors (e.g., logP, topological polar surface area).

- Validate predictions via synthesis and testing of prioritized derivatives. Use SHAP values to interpret feature importance (e.g., hydrogen bond donors vs. steric effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.